3-Methoxy-pyridin-2-ylamine hydrochloride 3-Methoxy-pyridin-2-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576818
InChI: InChI=1S/C6H8N2O.ClH/c1-9-5-3-2-4-8-6(5)7;/h2-4H,1H3,(H2,7,8);1H
SMILES: COC1=C(N=CC=C1)N.Cl
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.60 g/mol

3-Methoxy-pyridin-2-ylamine hydrochloride

CAS No.:

Cat. No.: VC13576818

Molecular Formula: C6H9ClN2O

Molecular Weight: 160.60 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-pyridin-2-ylamine hydrochloride -

Specification

Molecular Formula C6H9ClN2O
Molecular Weight 160.60 g/mol
IUPAC Name 3-methoxypyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C6H8N2O.ClH/c1-9-5-3-2-4-8-6(5)7;/h2-4H,1H3,(H2,7,8);1H
Standard InChI Key SMEBCSRZGOOSNQ-UHFFFAOYSA-N
SMILES COC1=C(N=CC=C1)N.Cl
Canonical SMILES COC1=C(N=CC=C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with a methoxy (-OCH₃) group at position 3 and an amine (-NH₂) group at position 2, protonated as a hydrochloride salt. This configuration enhances polarity and aqueous solubility compared to its free base form. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₆H₉ClN₂O
Molecular Weight160.60 g/mol
IUPAC Name3-methoxypyridin-2-amine hydrochloride
SMILESCOC1=C(N=CC=C1)N.Cl
InChI KeySMEBCSRZGOOSNQ-UHFFFAOYSA-N

The hydrochloride salt formation stabilizes the amine group, reducing degradation under ambient conditions.

Solubility and Stability

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves nucleophilic substitution or reductive amination of pyridine precursors. A common approach utilizes 3-methoxypyridine-2-carbonitrile, which undergoes catalytic hydrogenation in the presence of HCl to yield the target compound. Reaction conditions—such as temperature (80–100°C), solvent (ethanol or DMF), and catalysts (Pd/C or Raney Ni)—critically influence yield and purity.

Metal-Free Methodologies

Recent advancements emphasize eco-friendly protocols. Liu et al. demonstrated that α-bromoketones and 2-aminopyridines react in toluene with iodine (I₂) and tert-butyl hydroperoxide (TBHP) to form N-(pyridin-2-yl)amides via C–C bond cleavage . While this method targets amide derivatives, analogous principles could adapt to synthesizing 3-methoxy-pyridin-2-ylamine hydrochloride by modifying substituents and reaction parameters .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a key intermediate in antiviral and anticancer agents. Its amine and methoxy groups facilitate interactions with biological targets, such as enzyme active sites or DNA helices. For example, derivatives of 3-methoxy-pyridin-2-ylamine have shown inhibitory activity against tyrosine kinases involved in cancer progression.

Building Block for Heterocycles

In organic synthesis, it participates in cyclization reactions to form imidazo[1,2-a]pyridines—a scaffold prevalent in bioactive molecules. Liu et al. synthesized 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under oxidative conditions, highlighting the versatility of pyridine derivatives in constructing nitrogen-rich heterocycles .

Mechanistic Insights and Bioactivity

Reactivity in Biological Systems

The amine group’s nucleophilicity enables covalent bonding with electrophilic substrates, such as carbonyl groups in proteins. Computational studies suggest that protonation of the pyridine nitrogen enhances binding affinity to acidic residues in enzymes.

Oxidative Pathways

Under oxidative conditions (e.g., TBHP), the compound may undergo radical-mediated transformations. For instance, tert-butoxy radicals (t-BuO·) generated in I₂/TBHP systems abstract hydrogen atoms from intermediate species, leading to C–C bond cleavage and subsequent amide formation . Such mechanisms underpin its role in synthesizing complex architectures.

Future Directions

Expanding Synthetic Applications

Exploring photoredox catalysis or enzymatic methods could improve the sustainability of synthesis. Additionally, functionalizing the pyridine ring with fluorinated groups may enhance bioactivity and metabolic stability.

Toxicological Profiling

Comprehensive studies on genotoxicity, carcinogenicity, and environmental impact are essential to ensure safe large-scale application.

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